molecular formula C25H24N2O4S B2549441 N-(2-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide CAS No. 1251690-08-0

N-(2-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide

Cat. No.: B2549441
CAS No.: 1251690-08-0
M. Wt: 448.54
InChI Key: HTPMJKNCUAGYGW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide (CAS 1251690-08-0) is a chemical compound with the molecular formula C₂₅H₂₄N₂O₄S and a molecular weight of 448.53 g/mol . This benzenesulfonamide derivative features a complex structure incorporating a 1,3-oxazole ring, a methoxyphenyl group, and a methylphenyl substituent, contributing to its potential as a versatile scaffold in medicinal chemistry research. The compound is characterized by a calculated topological polar surface area of 81 Ų . Compounds containing sulfonamide and oxazole motifs are of significant interest in pharmaceutical development. Sulfonamides are a well-known class of antimicrobial agents , while oxazole and related isoxazole derivatives are extensively investigated for a broad spectrum of biological activities, including potential antimicrobial, antiviral, and anticancer properties . The structural complexity of this particular compound makes it a valuable candidate for screening in various biochemical assays and for use in the synthesis of more complex molecules. Researchers can utilize this chemical as a key intermediate or a building block in the development of novel therapeutic agents. It is supplied with a minimum purity of 90% and is available for research purposes in quantities ranging from 1mg to 50mg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-18-10-9-11-20(16-18)25-26-22(19(2)31-25)17-27(23-14-7-8-15-24(23)30-3)32(28,29)21-12-5-4-6-13-21/h4-16H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPMJKNCUAGYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit antimicrobial activity against various pathogens. The presence of the oxazole ring in this compound may enhance its interaction with biological targets, potentially leading to effective antimicrobial agents. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

Anti-inflammatory Effects

Sulfonamides are often investigated for their anti-inflammatory properties. The compound's structural features suggest it may inhibit cyclooxygenase (COX) enzymes, similar to other sulfonamide derivatives like valdecoxib, which selectively inhibits COX-2 and is used for treating inflammatory conditions .

Potential in Cancer Therapy

The oxazole moiety is associated with various anticancer activities. Compounds containing oxazole rings have been shown to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. This compound's ability to target specific cancer pathways could be explored further in preclinical studies.

Drug Design and Development

The unique structure of N-(2-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide makes it a candidate for drug development. Its ability to modulate biological pathways suggests it could be developed into a therapeutic agent targeting inflammation or infection.

Synthesis of Novel Compounds

This compound can serve as a precursor for synthesizing novel derivatives with enhanced biological activities. By modifying the functional groups attached to the core structure, researchers can explore a range of pharmacological effects.

Polymer Chemistry

The sulfonamide group can improve the solubility and thermal stability of polymers. Incorporating this compound into polymer matrices may lead to materials with enhanced mechanical properties and resistance to degradation.

Catalysis

Compounds similar to this compound have been explored as catalysts in organic reactions due to their ability to stabilize transition states through hydrogen bonding interactions.

Case Study 1: Antimicrobial Activity

A study demonstrated that a related sulfonamide compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications similar to those in this compound could yield potent new antibiotics.

Case Study 2: Anti-inflammatory Research

Research involving a sulfonamide derivative indicated a reduction in inflammatory markers in animal models of arthritis, supporting the hypothesis that compounds like this compound could be beneficial in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism of Methoxy Group

The compound N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide (PubChem entry) differs only in the methoxy group position (4- vs. 2-methoxyphenyl).

Oxazole Substituent Variations

  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): This analog replaces the 3-methylphenyl group with a sulfamoyl-linked phenyl ring. It demonstrated antimicrobial activity, suggesting that the oxazole’s substitution pattern critically influences bioactivity .

Heterocycle Replacement

  • N-(3-Methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-propanamide (): Substituting oxazole with oxadiazole introduces a trifluoromethyl group, which may enhance metabolic stability and lipophilicity. Such modifications are common in optimizing pharmacokinetic profiles .

Sulfonamide Core Modifications

  • N-(4-Methoxyphenyl)benzenesulfonamide (): A simpler analog lacking the oxazole moiety exhibited crystallographic data useful for understanding conformational preferences.
  • N-(4-methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide (): This compound introduces a 4-methyl group on the sulfonamide benzene and a 2-methoxyphenyl substituent on the oxazole. The additional methyl group may enhance lipophilicity, impacting membrane permeability .

Data Table: Key Structural Analogs and Properties

Compound Name Structural Differences from Target Biological Activity Reference
N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide 4-methoxy vs. 2-methoxy on phenyl Not reported
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole-3-sulfamoyl phenyl vs. oxazole-4-methylbenzyl Antimicrobial
N-(3-Methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-propanamide Oxadiazole replaces oxazole; trifluoromethyl substituent Patent claims (anticancer)
N-(4-Methoxyphenyl)benzenesulfonamide No oxazole moiety Crystallographic data

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